3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine
Description
Properties
IUPAC Name |
3-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FN3/c1-13-2-4-14(5-3-13)16-10-21-19-18(11-22-23(19)12-16)15-6-8-17(20)9-7-15/h2-12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEFIRRDIXWIWHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of aminopyrazoles with various electrophilic reagents. One common method involves the reaction of 5-amino-1H-pyrazole-4-carboxamide with 4-fluorobenzaldehyde and 4-methylbenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as ethanol or acetic acid, and the product is purified by recrystallization.
Chemical Reactions Analysis
3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amines.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has shown potential as a fluorescent probe for studying intracellular processes.
Industry: The compound is used in the development of new materials with specific optical properties.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of cellular processes, ultimately resulting in the desired therapeutic effect .
Comparison with Similar Compounds
Comparison with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
The pharmacological profile of pyrazolo[1,5-a]pyrimidines is highly dependent on substituent patterns. Below is a detailed comparison of 3-(4-fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine with structurally related analogs:
Table 1: Structural and Functional Comparison of Key Pyrazolo[1,5-a]pyrimidine Derivatives
Key Insights from Structural Comparisons
Substituent-Driven Target Specificity :
- The 4-fluorophenyl group at position 3 is a common feature in COX-2 inhibitors (e.g., ) and ESR2 antagonists (e.g., ). Fluorine’s electronegativity enhances binding interactions, while the methylphenyl group at position 6 may contribute to hydrophobic interactions or improved metabolic stability.
- Aryl vs. Heteroaryl Substituents : Dorsomorphin’s pyridin-4-yl group at position 3 enables AMPK inhibition, demonstrating how heteroaryl substitutions can redirect activity toward kinase targets .
Role of Position 6 Modifications :
- In the target compound, the 4-methylphenyl group at position 6 contrasts with the 4-methylsulfonylphenyl group in the COX-2 inhibitor . Sulfonyl groups are critical for COX-2 selectivity, suggesting the methylphenyl substitution in the target compound may favor alternative targets (e.g., kinases or TRK).
Comparison with Isomeric Scaffolds :
- Pyrazolo[3,4-d]pyrimidines (e.g., sildenafil analogs) and pyrazolo[1,5-a]pyrimidines exhibit distinct binding modes due to nitrogen atom arrangement . The target compound’s [1,5-a] isomer allows for planar geometry, facilitating interactions with flat binding pockets (e.g., kinase ATP-binding sites) .
Synthetic Flexibility :
- Combinatorial libraries of pyrazolo[1,5-a]pyrimidines (e.g., 3,6,7-substituted derivatives) highlight the scaffold’s adaptability for structure-activity relationship (SAR) optimization . The target compound’s substitutions align with trends favoring aromatic groups at positions 3 and 6 for enhanced potency.
Research Findings and Implications
- Anticancer Potential: Pyrazolo[1,5-a]pyrimidines with aryl substitutions show promise in overcoming EGFR resistance (e.g., compound A ) and inducing apoptosis in liver carcinoma (e.g., compound 7c ). The target compound’s fluorophenyl and methylphenyl groups may similarly enhance cytotoxicity or kinase inhibition.
- Kinase Inhibition : Derivatives targeting EGFR, HER2, and B-Raf (e.g., ) suggest that the target compound could be optimized for dual kinase inhibition, leveraging its planar structure for ATP-binding site interactions.
- TRK Inhibition : Evidence highlights pyrazolo[1,5-a]pyrimidines as frameworks for TRK inhibitors, with substituent tuning critical for overcoming clinical resistance .
Biological Activity
3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine is a synthetic compound belonging to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention for its diverse biological activities, particularly in medicinal chemistry. Its structure, featuring a fluorinated phenyl group and a methyl-substituted phenyl group, suggests significant potential for interactions with various biological targets.
Chemical Structure and Properties
The chemical formula of this compound is , and its molecular weight is approximately 283.30 g/mol. The presence of the fluorine atom is expected to enhance metabolic stability and binding affinity, while the methyl group can influence lipophilicity and target selectivity.
Antimycobacterial Activity
One of the primary areas of research for this compound is its potential as an inhibitor of mycobacterial ATP synthase , which positions it as a candidate for treating Mycobacterium tuberculosis infections. Studies have indicated that modifications on the phenyl rings can significantly affect binding efficiency and selectivity against various biological targets, making structure-activity relationship (SAR) studies essential for optimizing lead compounds .
Kinase Inhibition
Pyrazolo[1,5-a]pyrimidines are known for their kinase inhibition properties. For instance, similar compounds have demonstrated the ability to inhibit kinases involved in tumor growth and proliferation. The unique combination of substituents in this compound may enhance its potency against specific kinases compared to unsubstituted analogs .
Structure-Activity Relationship Studies
The efficacy of this compound can be further understood through SAR studies. These studies have shown that:
- Fluorination increases lipophilicity and membrane permeability.
- Methyl substitution can enhance binding affinity to target proteins.
- Variations in substituents can lead to significant differences in biological activity.
In Vitro Studies
In vitro studies have demonstrated that compounds within this class exhibit varying degrees of activity against cancer cell lines. For example, pyrazolo[1,5-a]pyrimidines have shown promise in inhibiting tubulin polymerization, which is critical for cancer cell proliferation .
In Vivo Studies
In vivo studies using xenograft models have indicated that derivatives of pyrazolo[1,5-a]pyrimidines can lead to tumor regression without significant toxicity . Such findings underscore the therapeutic potential of these compounds in oncology.
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:
| Compound Name | Substituents | Biological Activity |
|---|---|---|
| 3-(Phenyl)-6-(Methyl)pyrazolo[1,5-a]pyrimidine | Phenyl at position 3 | Anti-inflammatory |
| 3-(4-Chlorophenyl)-6-(Methyl)pyrazolo[1,5-a]pyrimidine | Chlorophenyl at position 3 | Antimycobacterial |
| 3-(Trifluoromethylphenyl)-6-(Phenyl)pyrazolo[1,5-a]pyrimidine | Trifluoromethyl at position 3 | Anticancer |
Q & A
Q. What are the established synthetic pathways for preparing pyrazolo[1,5-a]pyrimidine derivatives such as 3-(4-Fluorophenyl)-6-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine?
The synthesis typically involves cyclocondensation of NH-3-aminopyrazoles with β-dicarbonyl compounds or alkoxymethylene-β-dicarbonyl derivatives. Multi-step routes are common, where intermediates are formed via acid-catalyzed cyclization or reactions with aryl aldehydes (e.g., 4-fluorobenzaldehyde). Temperature control (reflux conditions) and solvent selection (e.g., dimethylformamide) are critical for optimizing regioselectivity and yield .
Q. Which spectroscopic and analytical techniques are most reliable for confirming the structure of pyrazolo[1,5-a]pyrimidine derivatives?
1H and 13C NMR spectroscopy are essential for confirming substituent positions and aromaticity. Mass spectrometry (MS) validates molecular weight, while X-ray crystallography resolves complex stereochemistry. For example, in structurally similar compounds, NMR chemical shifts for fluorophenyl and methylphenyl groups are observed at δ 7.2–8.1 ppm (aromatic protons) and δ 2.3–2.5 ppm (methyl groups), respectively .
Q. What are the common biological targets explored for pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry?
These compounds often target kinases, viral proteases, or G-protein-coupled receptors (GPCRs). For instance, fluorophenyl-substituted derivatives have shown inhibitory activity against viral replication pathways, likely due to interactions with viral polymerase active sites .
Q. How does the introduction of fluorophenyl groups influence the physicochemical properties of pyrazolo[1,5-a]pyrimidines?
Fluorine atoms enhance metabolic stability and membrane permeability via reduced basicity and increased lipophilicity. Substituents like 4-fluorophenyl also minimize steric hindrance, enabling better binding to planar active sites in enzymes .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for structurally analogous pyrazolo[1,5-a]pyrimidines?
Discrepancies may arise from assay variability (e.g., cell lines, incubation times). Standardized protocols (e.g., fixed IC50 measurement conditions) and orthogonal validation methods (e.g., surface plasmon resonance for binding kinetics) are recommended. Molecular docking studies can further reconcile differences by modeling steric and electronic interactions .
Q. What strategies improve regioselectivity during the synthesis of poly-substituted pyrazolo[1,5-a]pyrimidines?
Regioselectivity is controlled through directing groups (e.g., electron-withdrawing substituents on pyrazole precursors) or catalyst screening (e.g., Lewis acids like ZnCl2). Computational tools (DFT calculations) predict favorable reaction pathways by analyzing transition-state energies .
Q. How can kinetic studies elucidate the mechanism of action for pyrazolo[1,5-a]pyrimidine derivatives targeting enzymes?
Pre-steady-state kinetic assays (e.g., stopped-flow spectroscopy) measure binding rates, while isothermal titration calorimetry (ITC) quantifies thermodynamic parameters (ΔH, ΔS). For example, time-dependent inhibition curves may reveal covalent or non-competitive binding modes .
Q. What role do molecular docking and dynamics simulations play in optimizing pyrazolo[1,5-a]pyrimidine derivatives for specific targets?
Docking identifies key binding residues (e.g., hydrogen bonds with fluorophenyl groups), while molecular dynamics (MD) simulations assess stability over time. For viral targets, simulations at physiological pH and ionic strength improve predictive accuracy .
Q. How can researchers address low solubility issues in pyrazolo[1,5-a]pyrimidine derivatives during in vitro assays?
Co-solvents (DMSO) or formulation with cyclodextrins enhance solubility. Structural modifications, such as introducing polar groups (e.g., morpholinoethyl chains), balance hydrophilicity without compromising activity .
Q. What experimental approaches validate the selectivity of pyrazolo[1,5-a]pyrimidines across related enzyme isoforms?
Panel screening against isoform-specific assays (e.g., kinase isoform profiling) and crystallographic comparison of binding pockets are critical. For example, trifluoromethyl groups may selectively occupy hydrophobic subpockets in one isoform but not others .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
